4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O2/c1-35-23-14-12-21(13-15-23)30-27(34)19-7-10-22(11-8-19)31-28-32-25-16-9-20(29)17-24(25)26(33-28)18-5-3-2-4-6-18/h2-17H,1H3,(H,30,34)(H,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHGUHNJTLFXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski's Synthesis
Niementowski's method involves the condensation of anthranilic acid derivatives with formamide. For 6-bromo-4-phenylquinazoline, 2-amino-5-bromobenzoic acid is reacted with benzaldehyde under acidic conditions to introduce the phenyl group at the C4 position. Cyclization is achieved using formamide at 125–130°C, yielding the dihydroquinazolin-4(3H)-one intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) affords the aromatic quinazoline core.
Key Conditions :
Grimmel, Guinther, and Morgan's Method
This approach utilizes o-aminobenzoic acid derivatives and primary amines. For 6-bromo-4-phenylquinazoline, 2-amino-5-bromobenzoic acid is heated with aniline in the presence of phosphorus trichloride (PCl₃) as a cyclizing agent. The reaction proceeds via nucleophilic substitution at the C2 position, forming the 4-phenyl substituent.
Key Conditions :
From Isatoic Anhydride
Isatoic anhydride serves as a versatile precursor for quinazoline synthesis. Reacting 5-bromoisatoic anhydride with benzamide in acetic acid generates 6-bromo-4-phenylquinazolin-2(1H)-one. Dehydrogenation using iodine (I₂) in dimethylformamide (DMF) completes the aromatization.
Key Conditions :
Functionalization of the Quinazoline Core
Introduction of the Amino Group at C2
The C2 position of the quinazoline core is aminated via nucleophilic aromatic substitution. 6-Bromo-4-phenylquinazoline is treated with ammonium hydroxide (NH₄OH) at elevated temperatures, replacing the bromine atom with an amino group.
Key Conditions :
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Reagent: NH₄OH (28% aqueous solution)
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Temperature: 120°C
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Solvent: Ethanol
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Yield: 85–90%
Synthesis of N-(4-Methoxyphenyl)benzamide
The benzamide moiety is prepared via Schotten-Baumann acylation. Benzoyl chloride is reacted with 4-methoxyaniline in the presence of sodium hydroxide (NaOH):
Key Conditions :
Coupling of Quinazoline and Benzamide Moieties
The final step involves coupling 6-bromo-4-phenylquinazolin-2-amine with N-(4-methoxyphenyl)benzamide. A Buchwald-Hartwig amination or Ullmann-type coupling is employed using a copper or palladium catalyst.
Optimized Protocol :
-
Reagents :
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6-Bromo-4-phenylquinazolin-2-amine (1 equiv)
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N-(4-Methoxyphenyl)benzamide (1.2 equiv)
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline (20 mol%)
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Base: Cs₂CO₃ (2 equiv)
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-
Conditions :
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Solvent: Dimethylacetamide (DMA)
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Temperature: 110°C
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Time: 24 hours
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Yield: 65–70%
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Mechanistic Insight :
The reaction proceeds via a radical intermediate, facilitated by the copper catalyst, which abstracts a hydrogen atom from the amine, enabling cross-coupling.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Quinazoline Core | Niementowski's Synthesis | 60–70 | Scalable, minimal by-products | Requires high-temperature conditions |
| C2 Amination | NH₄OH Substitution | 85–90 | High selectivity | Long reaction time |
| Final Coupling | Cu-Catalyzed Amination | 65–70 | Compatible with sensitive groups | Costly ligands required |
Challenges and Optimization Strategies
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Solvent Selection : Polar aprotic solvents (e.g., DMA, DMF) enhance coupling efficiency but complicate purification. Switching to toluene reduces polarity but lowers yields by 15–20%.
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Catalyst Loading : Reducing CuI from 10 mol% to 5 mol% decreases yield to 50%, necessitating a balance between cost and efficiency.
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By-Product Formation : Hydrodebromination occurs if reaction temperatures exceed 120°C, requiring precise thermal control .
Chemical Reactions Analysis
Types of Reactions
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
Structural Characteristics
This compound features a quinazoline core substituted with a bromo group and a phenyl group, linked to an amine that connects to a benzamide structure with a methoxy substitution. The unique structural features contribute to its potential biological activities, making it a subject of interest in drug development.
Anticancer Activity
Quinazoline derivatives have been widely studied for their anticancer properties. The compound has shown promise in targeting various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : It is hypothesized that the compound may inhibit specific kinases involved in cell proliferation and survival pathways, which are crucial for cancer growth.
- Cytotoxicity Studies : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma .
Case Studies
A study evaluating the anticancer activity of related quinazoline derivatives demonstrated that some compounds exhibited IC50 values lower than standard chemotherapeutic agents, indicating higher potency against cancer cells .
Antimicrobial Properties
The antimicrobial potential of quinazoline derivatives has also been documented. The compound's structural features suggest it may possess activity against both bacterial and fungal strains.
- Mechanism of Action : The antimicrobial activity could be attributed to the ability of the compound to disrupt microbial cell membranes or inhibit vital enzymatic functions within pathogens .
Research Findings
In comparative studies, certain quinazoline derivatives have shown significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For instance, modifications in the aromatic rings have been linked to enhanced antimicrobial activity .
Synthesis and Chemical Reactivity
The synthesis of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide can be achieved through various methodologies, including:
- Cyclization Reactions : The formation of the quinazoline core typically involves cyclization reactions with appropriate substrates under acidic or basic conditions.
- Substitution Reactions : The introduction of functional groups can be performed through nucleophilic aromatic substitution reactions.
Potential Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead compound for further development into therapeutic agents targeting cancer and microbial infections. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation . By blocking these enzymes, the compound can prevent the growth of cancer cells and reduce inflammation .
Comparison with Similar Compounds
Analog 1: 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
Structural Differences
- Substituent Variation : The benzamide group is substituted with a 4-methylphenyl group instead of 4-methoxyphenyl.
- Physicochemical Impact : The methyl group reduces polarity compared to methoxy, increasing logP (lipophilicity) by ~0.5 units. This may enhance membrane permeability but reduce solubility .
- Biological Relevance : Similar molecular weight (509.4 g/mol) and scaffold suggest comparable kinase inhibition profiles, but the methyl group may alter target selectivity due to reduced hydrogen-bonding capacity .
Analog 2: 3-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzoic Acid
Structural Differences
- Functional Group : The benzamide is replaced with a carboxylic acid.
- Impact on Properties : The carboxylic acid increases polarity (Topological Polar Surface Area: ~90 Ų vs. 66.9 Ų for the target compound), reducing blood-brain barrier penetration but improving aqueous solubility .
- Biological Activity : Used in DYRK1A inhibition studies, demonstrating that the quinazoline core retains activity even with polar substitutions .
Analog 3: 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Structural Differences
- Core Scaffold : Thiazole ring replaces quinazoline.
- Substituent Strategy : Retains the 4-methoxyphenylbenzamide group but lacks the bromine atom.
Analog 4: N-(4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)benzamide
Structural Differences
- Core Scaffold: Pyridine replaces quinazoline, with a cyano group and chloro substitution.
- Biological Context : Evaluated for molluscicidal activity, indicating divergent applications compared to kinase-focused quinazolines .
Structure-Activity Relationship (SAR) Analysis
Substituent Effects on Activity
| Position | Target Compound | Analog | Biological Impact |
|---|---|---|---|
| Quinazoline-6 | Bromine | Chlorine (Analog 4) | Bromine’s larger size may improve hydrophobic interactions in kinase binding pockets. |
| Benzamide-N | 4-Methoxyphenyl | 4-Methylphenyl (Analog 1) | Methoxy enhances hydrogen bonding; methyl favors lipophilicity. |
| Core Scaffold | Quinazoline | Thiazole (Analog 3) | Thiazole’s rigidity may limit conformational flexibility during binding. |
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 509.4 | 509.4 | 437.3 | 456.5 |
| logP (Predicted) | 7.0 | 7.5 | 3.2 | 5.8 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 | 5 |
| Rotatable Bonds | 5 | 5 | 4 | 6 |
Biological Activity
The compound 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest a promising profile for therapeutic applications, including anticancer and antiviral activities.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 525.406 g/mol. The structure includes a quinazoline moiety with a bromo substitution, an amine linkage, and a benzamide component with methoxy substitutions, all of which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the quinazoline class exhibit various biological activities, including:
- Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. The specific compound has shown promise against non-small cell lung cancer (NSCLC) cell lines, suggesting it may act as an inhibitor of fibroblast growth factor receptor (FGFR) signaling pathways, which are often dysregulated in cancer.
- Antiviral Properties : Some studies have indicated that related quinazoline derivatives can inhibit viral entry and replication, particularly against filoviruses such as Ebola and Marburg viruses. This suggests that the compound may also have potential applications in antiviral therapy.
- Kinase Inhibition : The structural components of this compound indicate potential activity against various kinases, which are critical in many signaling pathways involved in cancer and other diseases.
Anticancer Studies
A recent study highlighted the efficacy of related quinazoline derivatives against NSCLC cell lines. For example, one derivative demonstrated IC50 values ranging from 1.25 to 2.31 µM across several cell lines, indicating significant inhibitory effects on cell proliferation and induction of apoptosis through the inhibition of FGFR1 phosphorylation .
Antiviral Research
In another investigation focusing on antiviral activity, compounds structurally similar to this compound were tested against Ebola virus pseudovirions. The results indicated that certain derivatives exhibited EC50 values below 10 µM, demonstrating broad-spectrum antifiloviral activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- FGFR Inhibition : By binding to FGFR1, it may disrupt downstream signaling pathways essential for tumor growth and survival.
- Viral Entry Inhibition : The structural features allow it to interfere with viral entry mechanisms, potentially by blocking receptor interactions necessary for viral fusion with host cells.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(2,5-dimethoxyphenyl)benzamide | Amino and methoxy substitutions | Potential anticancer activity |
| 6-Bromoquinazoline | Bromo substitution without benzamide | Investigated for kinase inhibition |
| 2-Aminoquinazoline Derivatives | Similar core structure | Known for antiviral properties |
This comparative analysis underscores the unique combination of functional groups in this compound that may enhance its biological activity compared to simpler analogs.
Q & A
Q. How can researchers address low yield in large-scale synthesis?
- Methodological Answer :
- Process Optimization : Switch from batch to flow chemistry for amidation steps, improving heat transfer and reducing reaction time.
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps to enhance efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
